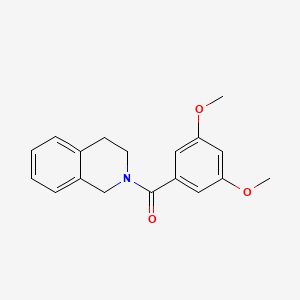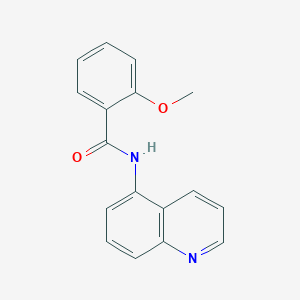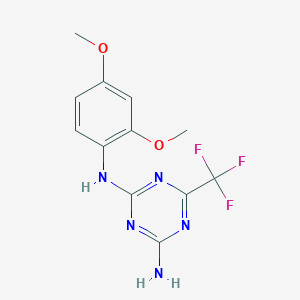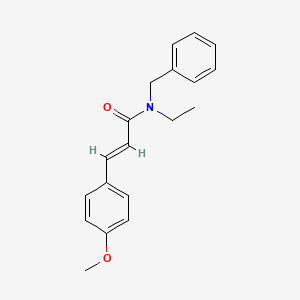
2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline, also known as DTQ, is a synthetic compound that has been widely studied for its potential therapeutic applications. In
作用機序
The exact mechanism of action of 2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to act on various molecular targets in the body. In neuroscience, 2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to activate the Nrf2-ARE pathway, which is involved in cellular defense mechanisms and oxidative stress response. In oncology, 2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to induce apoptosis and inhibit cell proliferation through the activation of caspases and the downregulation of various oncogenes. In cardiovascular research, 2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to activate the nitric oxide pathway, which is involved in vasodilation and blood pressure regulation.
Biochemical and Physiological Effects:
2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have various biochemical and physiological effects in the body. In neuroscience, 2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to protect against oxidative stress and inflammation, which are involved in the pathogenesis of neurodegenerative diseases. In oncology, 2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to induce apoptosis and inhibit cell proliferation, which are important in cancer treatment. In cardiovascular research, 2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have vasodilatory effects and may have potential as a treatment for hypertension.
実験室実験の利点と制限
2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments, including its relatively simple synthesis method and its potential therapeutic applications in various fields. However, there are also limitations to using 2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of 2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline, including further research into its potential therapeutic applications in various fields, the development of more efficient synthesis methods, and the exploration of its mechanism of action. Additionally, there is a need for further studies to fully understand the safety and toxicity of 2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline, as well as its potential side effects.
In conclusion, 2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic compound that has been widely studied for its potential therapeutic applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research into 2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline may lead to the development of new treatments for neurodegenerative diseases, cancer, and hypertension.
合成法
2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline can be synthesized through a multi-step process that involves the reaction of 3,5-dimethoxybenzoyl chloride with 1,2,3,4-tetrahydroisoquinoline in the presence of a base such as sodium hydroxide. The resulting product is then purified through column chromatography to obtain pure 2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline.
科学的研究の応用
2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been studied for its potential therapeutic applications in various fields including neuroscience, oncology, and cardiovascular research. In neuroscience, 2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, 2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been studied for its anti-cancer properties and may have potential as a chemotherapy agent. In cardiovascular research, 2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have vasodilatory effects and may have potential as a treatment for hypertension.
特性
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(3,5-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-21-16-9-15(10-17(11-16)22-2)18(20)19-8-7-13-5-3-4-6-14(13)12-19/h3-6,9-11H,7-8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQHYGNOOKCQHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCC3=CC=CC=C3C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydroisoquinolin-2(1H)-yl(3,5-dimethoxyphenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-{[(2-bromo-4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5741051.png)

![3-[2-(3-methyl-4-nitrophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5741061.png)
![N-(4-{[3-(2-furyl)acryloyl]amino}phenyl)-2-furamide](/img/structure/B5741066.png)
![N'-[(5-bromo-2-thienyl)methylene]-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5741080.png)


![4-{[(3-bromophenyl)imino]methyl}-2-methoxyphenol](/img/structure/B5741099.png)
![4-[(4-bromophenoxy)methyl]-5-ethyl-2-thiophenecarbaldehyde](/img/structure/B5741104.png)
![2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5741109.png)
![2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5741113.png)
![N-benzyl-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B5741118.png)

